molecular formula C11H20N2O B3851349 N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine

N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine

Cat. No. B3851349
M. Wt: 196.29 g/mol
InChI Key: WCTLKBNCSNXYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine, also known as FEDA, is a chemical compound that has gained attention in the scientific community for its potential use in various applications. FEDA is a chelating agent that has been found to have strong metal ion binding properties, making it useful in a variety of research areas, such as catalysis, electrochemistry, and biochemistry.

Mechanism of Action

N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine works by forming a complex with metal ions through the lone pair of electrons on its nitrogen atoms. This complexation results in the stabilization of the metal ion, which can then be used as a catalyst for various chemical reactions.
Biochemical and Physiological Effects:
N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine has not been extensively studied for its biochemical and physiological effects. However, it has been found to have low toxicity and is considered to be relatively safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine is its strong metal ion binding properties. This makes it useful in a variety of laboratory experiments, particularly in the development of new catalysts. However, N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine can be difficult to synthesize and is relatively expensive, which can limit its use in some research areas.

Future Directions

There are several potential future directions for research involving N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine. One area of interest is in the development of new catalysts for organic synthesis. N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine has been found to be particularly effective in the synthesis of cyclic compounds, which could have important applications in drug development. Another area of interest is in the development of new electrochemical sensors. N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine has been found to be an effective chelating agent for a variety of metal ions, which could be useful in the development of new sensors for detecting heavy metals in the environment. Finally, N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine could be studied for its potential use in the treatment of metal toxicity in humans and animals. Its strong metal ion binding properties could make it useful in the development of new chelation therapies.

Scientific Research Applications

N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research for N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine is in the field of catalysis. N-ethyl-N-(3-furylmethyl)-N',N'-dimethyl-1,2-ethanediamine has been found to be an effective chelating agent for a variety of metal ions, including copper, nickel, and palladium. This makes it useful in the development of new catalysts for a variety of chemical reactions.

properties

IUPAC Name

N'-ethyl-N'-(furan-3-ylmethyl)-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-13(7-6-12(2)3)9-11-5-8-14-10-11/h5,8,10H,4,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTLKBNCSNXYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-ethyl-N'-(furan-3-ylmethyl)-N,N-dimethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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